2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Overview
Description
2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- , also known as 6-Bromo-2,2’-bipyridine , is a heterocyclic compound with the empirical formula C10H7BrN2 . It features a bipyridine core modified with bromomethyl groups at positions 6 and 6’ . The compound exists as lumps and has a molecular weight of approximately 235.08 g/mol .
Synthesis Analysis
6-Bromo-2,2’-bipyridine can be synthesized through various methods. One common approach involves the bromination of 2,2’-bipyridine using a brominating agent. The reaction introduces bromine atoms at the 6th positions of both pyridine rings. Detailed synthetic procedures and optimization conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,2’-bipyridine consists of two pyridine rings connected by a central carbon-carbon bond. The bromomethyl groups are attached to the 6th carbon atoms of each pyridine ring. The compound adopts a planar configuration, allowing for potential coordination with metal ions or other ligands .
Chemical Reactions Analysis
- Cross-Coupling Reactions : The bromine atoms can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form more complex molecules .
- Ligand Synthesis : It can be used to prepare ligands for coordination chemistry or catalysis .
- Functionalization : The bromomethyl groups can be further functionalized to introduce additional substituents .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-6-(6-methylpyridin-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-4-2-6-11(14-9)12-7-3-5-10(8-13)15-12/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLIXVMGJIMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466985 | |
Record name | 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96517-98-5 | |
Record name | 6-(Bromomethyl)-6′-methyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96517-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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